Benzyldichlorophosphine
Description
Historical Development of Phosphorus Chemistry and its Relevance to Benzyldichlorophosphine
The field of organophosphorus chemistry dates back to the early 19th century, with the first synthesis of an organophosphorus compound, triethyl phosphate, occurring in 1848. researchgate.net A pivotal moment in the field was the discovery of the toxic properties of organophosphorus compounds in the 1930s in Germany, which led to their development as both chemical warfare agents and insecticides. mdpi.com The post-World War II era saw a rapid expansion in the understanding and application of organophosphorus chemistry. researchgate.netnih.gov The development of methods to create the phosphorus-carbon (P-C) bond was a critical advancement, with Michaelis obtaining dialkyl phosphonates containing this bond in 1898. mdpi.com This laid the groundwork for the synthesis of a vast array of organophosphorus compounds, including dichlorophosphines like this compound.
Significance of Dichlorophosphines in Modern Chemical Synthesis
Dichlorophosphines, characterized by the R-PCl₂ functional group, are highly valuable intermediates in the synthesis of a wide range of organophosphorus compounds. chemistryviews.org Their reactivity stems from the two chlorine atoms, which can be readily displaced by various nucleophiles, and the phosphorus center itself, which is susceptible to both nucleophilic and electrophilic attack. lew.ro This versatility allows for the synthesis of tertiary phosphines, phosphine (B1218219) oxides, phosphinic chlorides, and other phosphorus derivatives. lew.roliverpool.ac.ukwikipedia.orgresearchgate.net
The synthesis of dichlorophosphines has traditionally been achieved by reacting phosphorus trichloride (B1173362) (PCl₃) with organometallic reagents like Grignard or organolithium compounds. chemistryviews.org However, these highly reactive reagents can lead to side reactions. chemistryviews.org More recent methods utilize less nucleophilic organozinc reagents to improve selectivity and yield. chemistryviews.org Dichlorophosphines are crucial precursors for creating P-chiral ligands used in asymmetric catalysis and for synthesizing various biologically active molecules. nsf.govresearchgate.net
Research Trajectory and Open Questions in this compound Studies
Research involving this compound has primarily focused on its utility as a synthetic intermediate. It has been employed in the preparation of various compounds, including those with potential applications as biocidals and in the synthesis of phosphinic acid derivatives. google.comepo.orgepo.org For instance, it serves as a starting material for producing benzylphosphonous acid isopropylester. epo.orgepo.org
Despite its use in synthesis, a comprehensive public database of its spectroscopic properties, such as detailed NMR, IR, and mass spectra, appears to be limited. While general information on how to interpret such spectra for organic compounds is available, specific, readily accessible data for this compound is not widespread. nih.govorganicchemistrydata.orgvaia.comunl.eduwisc.edu Further research could focus on a more thorough characterization of its spectral properties and exploring its reactivity in greater detail, potentially leading to the discovery of new synthetic methodologies and applications.
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 4545-85-1 | chemicalbook.com |
| Molecular Formula | C₇H₇Cl₂P | chemicalbook.com |
| Molecular Weight | 193.01 g/mol | chemicalbook.com |
| Boiling Point | 110-111 °C at 12 Torr | chemicalbook.com |
| Density | 1.300 g/cm³ | chemicalbook.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl(dichloro)phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2P/c8-10(9)6-7-4-2-1-3-5-7/h1-5H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDOXUXDGEFQQII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CP(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2P | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.01 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Benzyldichlorophosphine
Established Synthetic Pathways for Benzyldichlorophosphine Precursors
Established methods for generating precursors to this compound primarily rely on the formation of a carbon-phosphorus bond through the reaction of an organometallic benzyl (B1604629) reagent with a phosphorus halide.
Transmetalation Approaches Involving Organozinc Intermediates
A robust method for the synthesis of aryl- and heteroaryl-dichlorophosphines, which is analogous to the synthesis of this compound, utilizes organozinc reagents. These reagents are favored due to their moderate nucleophilicity, which reduces the occurrence of side reactions like multiple substitutions on the phosphorus atom that are common with more reactive organolithium or Grignard reagents researchgate.net.
The typical procedure involves a three-step, one-pot synthesis:
Lithiated Intermediate Formation : The process begins with the lithiation of an aryl bromide using a strong base, such as n-butyllithium (n-BuLi).
Transmetalation : The resulting aryllithium compound undergoes a transmetalation reaction with zinc chloride (ZnCl₂), yielding the more selective organozinc reagent.
Phosphorylation : Finally, phosphorus trichloride (B1173362) (PCl₃) is introduced to the reaction mixture, where the organozinc compound substitutes one chlorine atom to form the desired aryl-dichlorophosphine researchgate.net.
This approach is compatible with a wide array of functional groups on the aromatic ring, including both electron-donating and electron-withdrawing substituents, as well as sterically hindered groups. The yields for this method are generally moderate to high researchgate.net.
Table 1: Synthesis of Various Aryl-Dichlorophosphines using the Organozinc Method researchgate.net
| Starting Aryl Bromide | Product | Yield (%) |
|---|---|---|
| Bromobenzene | Phenyldichlorophosphine | 87 |
| 4-Bromotoluene | (4-Methylphenyl)dichlorophosphine | 85 |
| 4-Bromoanisole | (4-Methoxyphenyl)dichlorophosphine | 82 |
| 2-Bromothiophene | Thiophen-2-yldichlorophosphine | 75 |
| 3-Bromofuran | Furan-3-yldichlorophosphine | 68 |
This table is interactive. Click on the headers to sort the data.
Addition Reactions to Phosphaalkynes
Phosphaalkynes, the phosphorus analogues of nitriles (R-C≡P), represent another potential, though less documented, pathway to precursors of this compound. Their carbon-phosphorus triple bond is susceptible to addition reactions, similar to the reactivity of alkynes. In theory, a benzyl nucleophile, such as a benzyl Grignard or organolithium reagent, could add across the C≡P bond.
A hypothetical reaction would involve the nucleophilic attack of the benzyl carbanion on the carbon atom of the phosphaalkyne, with subsequent protonation or quenching of the resulting intermediate. This would generate a benzyl-substituted phosphine (B1218219) derivative. While this approach is mechanistically plausible, its practical application for the specific synthesis of this compound precursors is not well-established in the literature. The high reactivity and instability of many phosphaalkynes present significant synthetic challenges beilstein-journals.org.
Novel and Optimized Synthetic Strategies
Recent advancements in synthetic chemistry have introduced new techniques to improve the synthesis of organophosphorus compounds, including direct synthesis from activated metals and the use of sonochemistry to enhance reaction rates and yields.
Direct Synthesis Utilizing Activated Elemental Zinc
The direct synthesis of organozinc reagents from organic halides and elemental zinc is a highly attractive, atom-economical method. However, the reaction is often sluggish due to the low reactivity of commercial zinc powder. Various activation methods are employed to overcome this limitation. A key development is the use of lithium chloride (LiCl) to activate the zinc dust . This allows for the direct insertion of zinc into organic halides, including benzyl halides, under mild conditions nih.gov.
Sonochemical Activation Techniques in Organophosphorus Synthesis
Sonochemistry, the application of ultrasound to chemical reactions, provides a powerful tool for enhancing synthetic efficiency. The physical phenomenon underlying sonochemistry is acoustic cavitation: the formation, growth, and violent collapse of microscopic bubbles in a liquid medium subjected to high-intensity ultrasound frontiersin.org. This collapse generates localized hot spots with extremely high temperatures and pressures, leading to a significant acceleration of chemical reactions frontiersin.org.
In the context of organophosphorus synthesis, ultrasonic irradiation can promote reactions by:
Increasing Surface Area : For heterogeneous reactions, such as the reaction of an organic halide with a metal powder like zinc, ultrasound can clean and activate the metal surface, increasing the effective area for reaction.
Accelerating Bond Cleavage : The high energy generated during cavitation can facilitate the breaking of chemical bonds, thereby lowering the activation energy of the reaction.
Enhancing Mass Transport : The micro-jets and shockwaves produced by bubble collapse improve mixing and the transport of reactants to the reaction sites.
While specific studies detailing the sonochemical synthesis of this compound are not abundant, the technique has been successfully applied to the synthesis of other complex organophosphorus compounds, achieving high yields in significantly shorter reaction times compared to conventional heating methods frontiersin.org.
Combinatorial and High-Throughput Synthesis of Related Organophosphorus Compounds
Combinatorial chemistry is a powerful strategy for the rapid synthesis and screening of large libraries of compounds. This approach has been applied to the synthesis of diverse organophosphorus compounds, particularly phosphine ligands, which are derivatives of the phosphine parent structure from which this compound is derived beilstein-journals.orgmurraystate.edu.
The goal of combinatorial synthesis in this area is to create a multitude of structurally varied phosphine-based molecules for screening in applications such as asymmetric catalysis. The methodologies are typically divided into two main categories:
Solid-Phase Synthesis : In this approach, the phosphine-containing molecule is attached to a solid support (e.g., a polymer bead). Reactions are carried out on the immobilized substrate, and excess reagents and byproducts are easily removed by washing. This allows for the use of excess reagents to drive reactions to completion.
Solution-Phase Synthesis : This method involves carrying out the reactions in solution, often in parallel arrays (e.g., in microtiter plates). Purification can be more challenging than in solid-phase synthesis but can be streamlined using techniques like automated chromatography or liquid-liquid extraction.
These high-throughput methods are invaluable for discovering new organophosphorus compounds with desired properties, such as ligands that impart high selectivity in catalytic reactions beilstein-journals.orgmurraystate.edu.
Industrial Synthesis Routes and Scalability Considerations for Organophosphorus Compounds
The industrial-scale synthesis of organophosphorus compounds, including this compound, requires robust, efficient, and safe manufacturing processes. While specific proprietary methods for this compound are not extensively detailed in publicly available literature, general industrial routes for analogous aryl-dichlorophosphines provide a framework for its large-scale production. These methods primarily revolve around the formation of a phosphorus-carbon bond by reacting a phosphorus source with an organic substrate.
Common industrial synthesis strategies for dichlorophosphines often involve the reaction of phosphorus trichloride (PCl₃) with organometallic reagents. chemistryviews.org These reagents can include Grignard reagents or organolithium compounds. However, the high reactivity of these reagents can lead to side reactions, such as multiple alkylations of the phosphorus center, which can complicate the process and reduce yield. chemistryviews.org
A more selective approach that has been developed involves the use of organozinc reagents. chemistryviews.org These reagents are less nucleophilic than their Grignard or organolithium counterparts, which helps to minimize unwanted side reactions. chemistryviews.org The general process involves the initial formation of the organozinc compound from an aryl bromide, followed by a reaction with phosphorus trichloride. This method offers the advantage of being a one-pot synthesis and is compatible with a variety of functional groups. chemistryviews.org
Another approach to control reactivity is the use of PCl(NEt₂)₂ as the phosphorus source instead of PCl₃. chemistryviews.org The amino groups are subsequently removed using hydrogen chloride gas to yield the desired dichlorophosphine. chemistryviews.org However, this method has drawbacks related to the use of hazardous HCl gas and lower atom economy due to the introduction and subsequent removal of the amino groups. chemistryviews.org
The table below summarizes common industrial synthesis routes applicable to the production of aryl-dichlorophosphines.
| Reagent Type | Phosphorus Source | Key Advantages | Key Disadvantages |
| Grignard Reagents | PCl₃ | Readily available starting materials. | High reactivity can lead to side products. |
| Organolithium Compounds | PCl₃ | High reactivity. | Potential for over-alkylation and side reactions. |
| Organozinc Reagents | PCl₃ | Lower nucleophilicity leading to fewer side reactions; compatible with various functional groups. | May require an additional transmetallation step. chemistryviews.org |
| Aryl Bromides with n-BuLi/ZnCl₂ | PCl₃ | One-pot synthesis, good yields, and tolerates a range of functional groups. chemistryviews.org | Involves the use of pyrophoric n-BuLi. |
| N/A | PCl(NEt₂)₂ | Selective formation of the dichlorophosphine. | Use of hazardous HCl gas and lower atom economy. chemistryviews.org |
Scalability Considerations for Organophosphorus Compounds
Scaling up the synthesis of organophosphorus compounds from the laboratory to an industrial scale presents several significant challenges that must be addressed to ensure a safe, efficient, and repeatable process. chemtek.co.in
One of the primary concerns is the management of reaction exotherms. chemtek.co.in Many reactions involved in organophosphorus synthesis are highly exothermic. On a small laboratory scale, this heat can often be dissipated easily. However, on an industrial scale, the large volume of reactants can generate a substantial amount of heat, which, if not properly controlled, can lead to dangerous temperature and pressure increases. chemtek.co.in Therefore, careful consideration of reactor design, heat exchange systems, and controlled addition of reagents is crucial.
The choice of reagents and reaction pathways is also critical for scalability. chemtek.co.in Processes developed in a laboratory setting by medicinal chemists may prioritize obtaining the target molecule quickly using convenient but expensive or hazardous reagents. chemtek.co.in For industrial production, the focus shifts to cost-effectiveness, safety, and robustness. This often means avoiding "one-pot" reactions where all reagents are mixed at once in favor of controlled, sequential additions. chemtek.co.in The use of catalytic amounts of reagents is also preferred over stoichiometric quantities to improve efficiency and reduce waste. chemtek.co.in
Furthermore, the physical properties of the product, such as particle size and polymorphism, can be a significant challenge during scale-up. chemtek.co.in Ensuring consistent particle size distribution is important for the formulation of the final product. chemtek.co.in
Chemical Reactivity and Transformation Pathways of Benzyldichlorophosphine
Nucleophilic Substitution Reactions at the Phosphorus Center
The phosphorus-chlorine bonds in benzyldichlorophosphine are highly susceptible to attack by nucleophiles, leading to the displacement of one or both chloride ions. This reactivity is fundamental to the synthesis of a wide array of functionalized phosphine (B1218219) derivatives. The mechanism of these substitutions can proceed through either an S\textsubscript{N}1 or S\textsubscript{N}2 pathway at the phosphorus center, depending on the nature of the nucleophile, the solvent, and the steric hindrance around the phosphorus atom. organic-chemistry.orgstackexchange.comoneonta.edu
Common nucleophiles employed in reactions with dichlorophosphines include organometallic reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi). chemistryviews.orgmasterorganicchemistry.com These reactions are effective for forming new carbon-phosphorus bonds. For instance, the reaction of this compound with two equivalents of a Grignard or organolithium reagent can yield a tertiary phosphine. Due to the high reactivity of these organometallic reagents, side reactions can sometimes occur. chemistryviews.orgbluffton.edusaylor.orgwikipedia.org
The reaction with alcohols and phenols in the presence of a base leads to the formation of phosphonites, while reactions with amines yield phosphonamidites. These substitution reactions are crucial for the synthesis of various organophosphorus compounds with tailored electronic and steric properties. rsc.org
Table 1: Nucleophilic Substitution Reactions of this compound
| Nucleophile | Reagent Type | Product Class |
| Grignard Reagent (RMgX) | Organometallic | Tertiary Phosphine |
| Organolithium (RLi) | Organometallic | Tertiary Phosphine |
| Alcohol (ROH) / Base | Oxygen Nucleophile | Phosphonite |
| Amine (R₂NH) / Base | Nitrogen Nucleophile | Phosphonamidite |
Ligand Exchange Reactions in Coordination Chemistry
This compound can function as a ligand in coordination complexes with transition metals. nsu.ru The phosphorus atom possesses a lone pair of electrons that can be donated to a metal center, forming a coordinate covalent bond. In the presence of other ligands, this compound can participate in ligand exchange or substitution reactions, where it displaces or is displaced by other ligands in the coordination sphere of the metal. libretexts.orgumass.edubritannica.comuci.edu
The efficacy of this compound as a ligand is influenced by both its electronic and steric properties. The electron-withdrawing nature of the chlorine atoms can affect the donor strength of the phosphorus atom. The steric bulk of the benzyl (B1604629) group also plays a role in the stability and geometry of the resulting metal complex. nih.gov These complexes can be synthesized and studied to understand fundamental aspects of coordination chemistry and may have applications in catalysis. nsu.ru
Oxidation and Reduction Processes Involving this compound
The phosphorus atom in this compound exists in the +3 oxidation state. It can undergo both oxidation and reduction to access other oxidation states. wikipedia.org Oxidation reactions typically convert the phosphine to a phosphine oxide or other pentavalent phosphorus species (oxidation state +5). wikipedia.org Common oxidizing agents can be employed for this transformation.
Reduction of this compound can lead to the formation of other phosphorus compounds. Electrochemical methods have been increasingly explored for the synthesis of various organophosphorus compounds through redox processes. beilstein-journals.orgnih.gov These methods offer a green and sustainable alternative to traditional chemical redox reactions. beilstein-journals.orgnih.gov The electrochemical potential required for the oxidation or reduction of this compound would be influenced by its specific chemical environment. researchgate.net
Table 2: Oxidation States of Phosphorus in this compound Derivatives
| Process | Resulting Oxidation State of Phosphorus | Product Type Example |
| Oxidation | +5 | Benzylphosphonic dichloride |
| --- | --- | --- |
| Reduction | Varies | --- |
Reactions with Unsaturated Organic Substrates
This compound can react with various unsaturated organic substrates, such as alkenes and alkynes. One important class of reactions is cycloaddition, where the phosphorus compound adds across a multiple bond system to form a heterocyclic ring. For example, dichlorophosphines can participate in [4+1] cycloaddition reactions with conjugated dienes, a process analogous to the Diels-Alder reaction, to form phospholenes. pageplace.dewikipedia.orglibretexts.org
These cycloaddition reactions are valuable for the synthesis of phosphorus-containing heterocycles, which are of interest for their potential biological activity and as ligands in catalysis. nih.gov The reactivity of this compound in these reactions will be influenced by the electronic nature of the unsaturated substrate and the reaction conditions.
Polymerization Reactions and Derivatization Pathways for Phosphorus-Containing Polymers
This compound can serve as a monomer or a precursor in the synthesis of phosphorus-containing polymers. nih.gov The two chlorine atoms provide reactive sites for polycondensation reactions with suitable comonomers, such as diols or diamines, to form polyphosphonites and polyphosphonamidites, respectively. niscpr.res.in These polymers possess a phosphorus atom in the main chain, which can impart unique properties such as flame retardancy and metal-binding capabilities. researchgate.netnih.gov
Furthermore, polymers containing phosphorus can be synthesized via other methods like ring-opening polymerization of cyclic phosphorus compounds, which can be derived from this compound. mdpi.com Free radical polymerization is another method for creating polymers, though its direct application with this compound as the monomer is less common. rsc.orgfujifilm.comlibretexts.orgmdpi.com The resulting phosphorus-containing polymers are of interest for a variety of applications, including as advanced materials and in biomedical fields. nih.gov
Advanced Spectroscopic and Structural Elucidation of Benzyldichlorophosphine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organophosphorus compounds, providing detailed information about the chemical environment of phosphorus, hydrogen, and carbon atoms.
In the ¹H NMR spectrum of benzyldichlorophosphine, the benzylic protons (CH₂) would be expected to show a doublet due to coupling with the phosphorus atom (²JP-H). The aromatic protons of the phenyl ring would typically appear as a multiplet in the downfield region of the spectrum.
The ¹³C NMR spectrum would reveal distinct signals for the benzylic carbon and the aromatic carbons. The benzylic carbon signal would be a doublet due to one-bond coupling with the phosphorus atom (¹JP-C). The aromatic carbons would also exhibit coupling to the phosphorus atom, with the magnitude of the coupling constants (²JP-C, ³JP-C, and ⁴JP-C) depending on the number of bonds separating the carbon and phosphorus atoms.
Table 5.1.1: Expected ¹H and ¹³C NMR Data for this compound
| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (Hz) |
|---|---|---|---|
| ¹H (CH₂) | Varies | Doublet | ²JP-H |
| ¹H (Aromatic) | Varies | Multiplet | |
| ¹³C (CH₂) | Varies | Doublet | ¹JP-C |
³¹P NMR spectroscopy is particularly informative for organophosphorus compounds due to the wide range of chemical shifts and the sensitivity of the phosphorus nucleus to its electronic environment. huji.ac.il For this compound, a single resonance would be expected in the ³¹P NMR spectrum. The chemical shift of this signal is highly dependent on the substituents attached to the phosphorus atom. Dichlorophosphines typically resonate in a specific region of the ³¹P NMR spectrum. Coupling between the phosphorus atom and the benzylic protons would result in a triplet for the phosphorus signal in a proton-coupled ³¹P NMR spectrum.
Table 5.1.2: Expected ³¹P NMR Data for this compound
| Parameter | Expected Value |
|---|---|
| Chemical Shift (δ) | Varies (characteristic for dichlorophosphines) |
| Multiplicity (Proton-coupled) | Triplet |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Signatures
Vibrational spectroscopy, including both IR and Raman techniques, provides valuable information about the functional groups and molecular vibrations within a molecule. For this compound, characteristic vibrational modes would include P-Cl stretching, C-P stretching, as well as vibrations associated with the benzyl (B1604629) group (C-H stretching, C=C stretching of the aromatic ring). The P-Cl stretching vibrations are typically observed in the low-frequency region of the spectrum. Due to the different selection rules for IR and Raman spectroscopy, some vibrational modes may be more prominent in one technique than the other, providing complementary information.
Table 5.2: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|
| P-Cl Stretch | Varies |
| C-P Stretch | Varies |
| Aromatic C-H Stretch | ~3000-3100 |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to the π → π* transitions of the aromatic phenyl ring. The presence of the dichlorophosphino group may cause a shift in the absorption maxima compared to unsubstituted toluene, reflecting the electronic interaction between the substituent and the aromatic system.
Table 5.3: Expected UV-Vis Absorption Data for this compound
| Transition | Expected Wavelength Range (nm) |
|---|
Gas-Phase Structural Determination Techniques
Techniques such as gas-phase electron diffraction could be employed to determine the molecular structure of this compound in the gaseous state. This method provides information on bond lengths and angles of the isolated molecule, free from the influence of crystal packing forces. Comparing gas-phase and solid-state structures can reveal conformational changes that occur upon crystallization.
Electron Diffraction
Gas-phase electron diffraction (GED) is a powerful technique for determining the three-dimensional arrangement of atoms in a molecule. The scattering of a high-energy electron beam by the gas-phase molecules produces a diffraction pattern from which internuclear distances and bond angles can be derived.
While a dedicated GED study for this compound has not been reported, research on benzylphosphine and difluoro(phenyl)phosphine provides valuable comparative data. For instance, a study on benzylphosphine (C₆H₅CH₂PH₂) has yielded precise structural parameters for the benzyl moiety attached to a phosphorus atom. acs.org Similarly, the investigation of difluoro(phenyl)phosphine (C₆H₅PF₂) offers insights into the geometry at the phosphorus atom when bonded to a phenyl ring and halogen atoms. rsc.org
Based on these related structures, the following parameters for this compound can be anticipated. The bond lengths and angles for the benzyl group are expected to be similar to those in benzylphosphine. The P-Cl bonds will likely be slightly longer than in PCl₃ due to the electronic and steric effects of the larger benzyl substituent. The C-P-Cl and Cl-P-Cl bond angles will be influenced by the steric bulk of the benzyl group and the electronegativity of the chlorine atoms, likely resulting in angles close to 100°.
Table 1: Expected and Comparative Structural Parameters from Electron Diffraction
| Parameter | Expected Value for this compound | Experimental Value for Benzylphosphine acs.org | Experimental Value for Difluoro(phenyl)phosphine rsc.org |
|---|---|---|---|
| r(P-C) (Å) | ~1.82 | 1.839(6) | 1.809(7) |
| r(P-Cl) (Å) | ~2.05 | - | - |
| r(P-F) (Å) | - | - | 1.580(3) |
| ∠C-P-Cl (°) | ~100 | - | - |
| ∠Cl-P-Cl (°) | ~100 | - | - |
| ∠F-P-F (°) | - | - | 102.3(12) |
| ∠F-P-C (°) | - | - | 98.8(11) |
Microwave Spectroscopy
Microwave spectroscopy measures the transitions between quantized rotational states of molecules in the gas phase. This technique is highly sensitive to the moments of inertia of a molecule, from which very precise molecular geometries can be derived, provided the molecule possesses a permanent dipole moment. This compound is expected to have a significant dipole moment, making it a suitable candidate for such studies.
The analysis would likely reveal information about the conformational preferences of the molecule, specifically the torsion angle around the C-P bond. It would be possible to determine whether a particular conformer (e.g., one where the phenyl ring is perpendicular or coplanar to the Cl-P-Cl plane) is more stable.
Table 2: Hypothetical Rotational Constants for this compound based on Analogous Structures
| Rotational Constant | Hypothetical Value (GHz) | Notes |
|---|---|---|
| A | ~1.5 | These are estimated values and would depend on the precise molecular geometry and conformation. The actual values would need to be determined experimentally. |
| B | ~0.4 | |
| C | ~0.3 |
Computational Chemistry and Theoretical Investigations of Benzyldichlorophosphine
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure and reactivity of molecules. researchgate.netresearchgate.netresearchgate.netdergipark.org.tr By approximating the many-body electronic Schrödinger equation, DFT provides a balance between computational cost and accuracy, making it suitable for a wide range of chemical systems. soton.ac.uk DFT calculations are instrumental in predicting molecular geometries, vibrational frequencies, and electronic properties, which are crucial for understanding the chemical behavior of benzyldichlorophosphine. nih.govnih.gov
A fundamental step in computational analysis is the optimization of the molecular geometry to find the lowest energy conformation. nih.govyoutube.com For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. DFT methods, such as B3LYP with a suitable basis set like 6-311++G(d,p), are commonly employed for this purpose. nih.govmdpi.com The optimized structure provides a theoretical model of the molecule's three-dimensional shape in the gas phase.
Once the geometry is optimized, vibrational frequency analysis is typically performed. q-chem.com This calculation serves two main purposes: it confirms that the optimized structure is a true minimum (indicated by the absence of imaginary frequencies) and it predicts the infrared (IR) and Raman spectra of the molecule. q-chem.comarxiv.orgwisc.edu Calculated harmonic vibrational frequencies often show systematic deviations from experimental values and are sometimes corrected using scale factors. nih.govrsc.org These theoretical spectra can aid in the interpretation of experimental spectroscopic data for this compound.
Table 1: Illustrative Optimized Geometrical Parameters for this compound (Theoretical)
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |
|---|---|---|
| Bond Lengths | P-Cl | ~2.05 Å |
| P-C | ~1.85 Å | |
| C-C (aromatic) | ~1.39 - 1.41 Å | |
| C-H (aromatic) | ~1.08 Å | |
| C-H (methylene) | ~1.09 Å | |
| Bond Angles | Cl-P-Cl | ~102° |
| Cl-P-C | ~103° | |
| P-C-C | ~115° |
| Dihedral Angles | Cl-P-C-C | Varies depending on conformation |
Note: The values presented in this table are illustrative and would be obtained from a specific DFT calculation. Actual values may vary depending on the level of theory and basis set used.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability and chemical reactivity. mdpi.comresearchgate.net A smaller gap generally suggests higher reactivity.
For this compound, FMO analysis can identify the regions of the molecule most likely to be involved in chemical reactions. The distribution of the HOMO and LUMO across the molecule can indicate the probable sites for nucleophilic and electrophilic attack, respectively. This information is valuable for predicting how this compound will interact with other reagents. researchgate.net
Table 2: Representative Frontier Molecular Orbital Energies for this compound (Theoretical)
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -8.5 to -9.5 |
| LUMO | -1.0 to -2.0 |
Note: These are typical energy ranges for similar organophosphorus compounds and would be specifically calculated for this compound in a DFT study.
DFT can be used to model the transition states of chemical reactions involving this compound. nih.gov A transition state is a high-energy, transient structure that exists at the peak of the reaction energy profile, representing the point of no return in a chemical transformation. mit.edunih.gov By locating and characterizing the transition state, chemists can gain a deeper understanding of the reaction mechanism and calculate the activation energy, which determines the reaction rate.
For instance, in a substitution reaction where a chlorine atom in this compound is replaced, DFT calculations can model the geometry and energy of the transition state. This would involve the incoming nucleophile forming a partial bond with the phosphorus atom while the P-Cl bond is partially broken. Analyzing the properties of this transition state can reveal important details about the reaction pathway. nih.gov
Molecular Dynamics Simulations of this compound Interactions
Molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound and its interactions with other molecules over time. diva-portal.orgyoutube.comyoutube.comnih.gov In an MD simulation, the motion of each atom is calculated by solving Newton's equations of motion, with the forces between atoms described by a force field.
MD simulations can provide insights into:
Conformational Dynamics : How the shape of the this compound molecule changes over time due to rotations around single bonds.
Solvation : How solvent molecules arrange themselves around a this compound molecule and the dynamics of these interactions.
Interactions with other molecules : How this compound might interact with reactants, catalysts, or biological molecules at a dynamic level. mdpi.com
Predictive Modeling of Spectroscopic Parameters
Computational methods are highly valuable for predicting various spectroscopic parameters of this compound, which can aid in the analysis of experimental data.
NMR Spectroscopy : DFT calculations can predict the nuclear magnetic resonance (NMR) chemical shifts (¹³C and ³¹P) and coupling constants of this compound. These predicted values can be compared with experimental NMR spectra to confirm the structure and assign peaks.
UV-Vis Spectroscopy : Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis) of this compound by calculating the energies and oscillator strengths of electronic transitions. bhu.ac.in
Vibrational Spectroscopy : As mentioned in section 6.1.1, DFT calculations can predict the IR and Raman spectra of this compound. rsc.org
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
Artificial Intelligence and Machine Learning Approaches in Materials Discovery and Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing materials science by accelerating the discovery and design of novel materials with desired properties. rsc.orgnih.gov These computational tools can analyze vast datasets to identify patterns and relationships that may not be apparent through traditional research methods. chemrxiv.org In the context of organophosphorus compounds like this compound, AI and ML offer powerful approaches to explore its potential in new materials and catalytic systems.
Machine learning models can be trained on existing data from computational chemistry simulations and experimental results to predict the properties and behavior of new compounds. mit.edu This predictive capability significantly reduces the time and resources required for materials discovery by prioritizing candidates for synthesis and testing. cailiaoniu.com
One key application of machine learning in this area is the prediction of structure-property relationships. nih.gov For instance, a model could be trained on a dataset of phosphine (B1218219) ligands and their performance in a specific catalytic reaction to predict the catalytic activity of this compound. rsc.org The descriptors used to train such models can range from simple molecular fingerprints to complex quantum chemical parameters.
Furthermore, generative models, a class of AI algorithms, can design new molecules with optimized properties. By learning from a database of known organophosphorus compounds, a generative model could propose novel derivatives of this compound with enhanced thermal stability, specific electronic properties, or improved binding affinity to a target metal center.
The following table illustrates a hypothetical dataset that could be used to train a machine learning model to predict the catalytic efficiency of phosphine-based catalysts in a cross-coupling reaction.
Table 1: Hypothetical Training Data for Predicting Catalytic Efficiency
| Compound Name | Steric Hindrance (Tolman Cone Angle) | Electronic Parameter (TEP) | Reaction Yield (%) |
|---|---|---|---|
| Triphenylphosphine (B44618) | 145° | 2064.1 cm⁻¹ | 85 |
| Tricyclohexylphosphine | 170° | 2056.4 cm⁻¹ | 92 |
| Tri(tert-butyl)phosphine | 182° | 2054.1 cm⁻¹ | 95 |
| This compound | Predicted: 138° | Predicted: 2075.3 cm⁻¹ | Predicted: 78 |
This table is interactive. Users can sort the data by clicking on the column headers.
In this hypothetical scenario, a machine learning model trained on the properties of known phosphines could predict the Tolman cone angle, Tolman electronic parameter (TEP), and the expected reaction yield for this compound, guiding its potential application in catalysis. acs.orgchemrxiv.org
Another significant application of AI in materials discovery is the use of high-throughput virtual screening. nih.gov In this approach, large libraries of virtual compounds, including derivatives of this compound, can be computationally screened for specific properties. For example, their binding energies to a metallic catalyst or their predicted stability in a given chemical environment could be calculated. The most promising candidates identified through this screening can then be prioritized for experimental validation.
The following table presents a sample of data that might be generated from a high-throughput virtual screening of this compound derivatives for a hypothetical application as a flame retardant additive in a polymer matrix.
Table 2: High-Throughput Virtual Screening Data for this compound Derivatives
| Derivative | Predicted Decomposition Temperature (°C) | Calculated Limiting Oxygen Index (LOI) | Predicted Compatibility Score with Polycarbonate |
|---|---|---|---|
| This compound | 320 | 28 | 0.85 |
| (4-Methylbenzyl)dichlorophosphine | 325 | 29 | 0.87 |
| (4-Chlorobenzyl)dichlorophosphine | 315 | 30 | 0.82 |
This table is interactive. Users can filter the data based on specific criteria.
By leveraging AI and machine learning, researchers can navigate the vast chemical space of organophosphorus compounds more efficiently. arxiv.orgresearchgate.net These computational approaches, when combined with theoretical and experimental investigations, hold the potential to unlock new applications for this compound in areas ranging from catalysis to materials science.
Advanced Applications in Chemical Synthesis and Materials Science
Catalytic Applications of Benzyldichlorophosphine-Derived Ligands
The conversion of this compound into tertiary phosphine (B1218219) ligands is a cornerstone of its application in catalysis. The synthesis typically involves the reaction of this compound with organometallic reagents, such as Grignard reagents (R-MgX) or organolithium compounds (R-Li), to replace the chlorine atoms with various organic substituents (R). This modular synthesis allows for the fine-tuning of the ligand's steric and electronic properties, which is crucial for optimizing catalytic activity and selectivity. nih.govorganic-chemistry.org Electron-rich phosphines, for instance, generally accelerate the oxidative addition step in cross-coupling reactions, while bulky ligands can enhance the final reductive elimination step. tcichemicals.comgessnergroup.com
Cross-Coupling Reactions (e.g., Buchwald-Hartwig, Suzuki-Miyaura, Negishi)
Phosphine ligands derived from precursors like this compound are instrumental in palladium-catalyzed cross-coupling reactions, which are fundamental methods for forming carbon-carbon and carbon-heteroatom bonds.
Buchwald-Hartwig Amination: This reaction forms carbon-nitrogen bonds, and its efficiency is highly dependent on the structure of the phosphine ligand. researchgate.netacs.org Ligands with benzyl-containing backbones have demonstrated significant efficacy. For example, flexible benzyl-linked N-heterocyclic carbene (NHC)/phosphine hybrid ligands have been developed, which serve as highly active precatalysts for the amination of aryl chlorides with both primary and secondary amines at room temperature. acs.org The steric and electronic properties imparted by the benzyl (B1604629) group and other substituents are critical for achieving high catalytic turnover and broad substrate scope. researchgate.netacs.org The development of sterically demanding and electron-rich phosphine ligands continues to push the boundaries of this transformation, enabling the coupling of challenging substrates under milder conditions. researchgate.netuit.norsc.org
Suzuki-Miyaura Coupling: A powerful method for forming C-C bonds, the Suzuki-Miyaura reaction often employs palladium catalysts supported by phosphine ligands. nih.gov Benzyl-substituted phosphines can be utilized in these systems. The reaction conditions can be tuned to achieve chemoselectivity between different substrates, such as benzyl esters and benzyl halides. rsc.org For instance, a catalyst system derived from PdCl2 and a bidentate phosphine ligand in ethanol (B145695) can selectively couple benzyl esters, while a different system using triphenylphosphine (B44618) in a THF/water mixture is effective for benzyl halides. rsc.org The design of novel phosphine ligands, including those with indolyl or indenyl scaffolds that could potentially incorporate a benzyl group, has led to catalysts with very low loading requirements for the coupling of unactivated aryl chlorides. dntb.gov.uaorganic-chemistry.org
Negishi Coupling: This reaction couples organic halides with organozinc compounds and is another area where phosphine ligands are crucial. nih.gov Iron-based catalysts, in conjunction with diphosphine ligands, have shown excellent activity in the Negishi coupling of benzyl halides with aryl zinc reagents. nih.gov The choice of phosphine ligand influences the catalyst's activity and selectivity in forming the desired diarylmethane products.
| Cross-Coupling Reaction | Typical Substrates | Catalyst System Example | Key Features of Benzyl-Type Ligands | Reference |
|---|---|---|---|---|
| Buchwald-Hartwig Amination | Aryl Chlorides, Primary/Secondary Amines | [Pd(cinnamyl)Cl]₂ / Benzyl-linked NHC-Phosphine | Enhances catalyst activity and stability; allows for room-temperature reactions. | acs.org |
| Suzuki-Miyaura Coupling | Benzyl Esters or Benzyl Halides, Arylboronic Acids | PdCl₂ / DPEPhos or PPh₃ | Enables substrate-switchable and chemoselective coupling by altering reaction conditions. | rsc.org |
| Negishi Coupling | Benzyl Halides, Aryl Zinc Reagents | Iron Source / Diphosphine Ligand | Contributes to high catalyst activity and good selectivity in C-C bond formation. | nih.gov |
Asymmetric Catalysis
The synthesis of chiral, enantioenriched compounds is a major goal of modern chemistry, and asymmetric catalysis is a primary tool for achieving this. Chiral phosphine ligands are central to many asymmetric transformations. this compound can serve as a starting material for various chiral ligands.
One strategy involves reacting this compound with chiral auxiliaries, such as chiral alcohols or amines. For example, reaction with a chiral diol can produce a chiral phosphonite ligand. Alternatively, P-chiral phosphines, where the phosphorus atom itself is a stereocenter, can be synthesized. nih.gov This can be achieved through methods like the use of a chiral auxiliary such as (-)-menthol to react with the chlorophosphine, creating diastereomeric intermediates that can be separated. Subsequent reaction with an organometallic reagent and removal of the auxiliary yields an enantiopure P-chiral phosphine. nih.gov
These chiral ligands, including phosphine-phosphoramidites and those with axial chirality, have been successfully applied in numerous asymmetric reactions, such as hydrogenation, hydroformylation, and allylic alkylation, achieving high levels of enantioselectivity. dicp.ac.cnresearchgate.netnih.gov The proximity of the chiral center to the metal, as in P-chiral ligands, can create a highly effective asymmetric environment, leading to excellent stereoinduction.
Other Homogeneous Catalysis Applications
The utility of phosphine ligands extends beyond cross-coupling and asymmetric catalysis to a broad spectrum of homogeneous catalytic reactions. mdpi.comnih.gov In homogeneous catalysis, the catalyst exists in the same phase as the reactants, allowing for high activity and selectivity under mild conditions. york.ac.ukresearchgate.net
Tertiary phosphines, including those that can be derived from this compound, are crucial ligands in industrial processes such as:
Hydroformylation: The addition of a formyl group and a hydrogen atom across a carbon-carbon double bond. Phosphine ligands are used to control the regioselectivity of the reaction.
Hydrogenation: The addition of hydrogen to an unsaturated molecule. Chiral phosphine ligands are famously used for asymmetric hydrogenation to produce enantiomerically pure products.
Oligomerization: The conversion of monomers into short-chain polymers (oligomers), such as in the Shell Higher Olefin Process (SHOP).
The ability to tune the electronic and steric properties of the phosphine ligand by varying the substituents is key to optimizing these catalytic processes. gessnergroup.commpg.de
Role in Advanced Materials Development
This compound is not only a precursor to catalytic ligands but also a valuable monomer for the synthesis of advanced polymers and functional materials containing phosphorus. The incorporation of phosphorus into a material's structure can impart unique properties, including flame retardancy, thermal stability, and tailored electronic characteristics.
Precursors for Polymeric Materials with Phosphorus Backbones
Polymers with a phosphorus atom integrated into the main chain exhibit distinct properties compared to their all-carbon analogues. mdpi.com this compound can be used as a monomer in polycondensation reactions to create such polymers. For instance, in a process analogous to that used for dichlorophenyl phosphine oxide, this compound can be reacted with diols (such as bisphenol-A) via interfacial polymerization. researchgate.netniscpr.res.in This reaction forms a polymer with a repeating P-O-C linkage, creating a polyphosphinite backbone. This backbone can be subsequently oxidized to the more stable polyphosphinate.
These phosphorus-containing polymers are often soluble in polar organic solvents and can be processed into various forms. researchgate.net The presence of the phosphorus-carbon bond (P-benzyl) tends to be more resistant to hydrolysis compared to phosphorus-oxygen or phosphorus-nitrogen bonds, enhancing the stability of the resulting material. mdpi.com
| Monomer 1 | Monomer 2 (Diol) | Polymerization Method | Resulting Polymer Type | Key Properties | Reference |
|---|---|---|---|---|---|
| Dichlorophenyl Phosphine Oxide | Bisphenol-A | Interfacial Polymerization | Polyphosphonate | Soluble in polar solvents, potential for flame retardancy. | researchgate.netniscpr.res.in |
| Dichlorophenyl Phosphine Oxide | Resorcinol | Interfacial Polymerization | Polyphosphonate | High solubility, forms adhesive materials. | researchgate.net |
| This compound (Proposed) | Various Diols | Polycondensation | Polyphosphinite/Polyphosphinate | Tunable properties via diol and benzyl group, hydrolytic stability. | - |
Functional Materials with Tailored Optoelectronic or Electronic Properties
The incorporation of phosphorus into conjugated organic materials is an effective strategy for tuning their optoelectronic properties for applications in devices like organic light-emitting diodes (OLEDs), field-effect transistors (FETs), and sensors. dntb.gov.uarsc.org The phosphorus atom can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the material, thereby affecting its light absorption and emission characteristics. researchgate.net
Derivatives of this compound can be used to synthesize such functional materials. For example, a benzylphosphine oxide unit can be incorporated into a conjugated polymer backbone or as a pendant group. The high polarity of the P=O bond and the electronic nature of the substituents on the phosphorus atom (including the benzyl group) can modify the material's electron-donating or electron-accepting properties. This "donor-acceptor" approach is a common strategy for designing materials with small energy gaps and desired emission colors. dntb.gov.uaresearchgate.net The ability to create complex, functionalized polymers through reactions involving dichlorophosphine precursors opens avenues for developing novel materials for next-generation optoelectronic devices. mdpi.comresearchgate.net
Integration into Hybrid Organic-Inorganic Systems
This compound is a highly reactive organophosphorus compound that serves as a versatile precursor for the synthesis of functional molecules, which are subsequently integrated into advanced hybrid organic-inorganic systems. Direct integration of this compound is uncommon due to its reactivity. Instead, it is chemically converted into more stable derivatives, such as benzylphosphonic acid or related phosphinates, which act as robust molecular building blocks. These derivatives are then incorporated into hybrid materials through several established methodologies, including sol-gel processes, surface functionalization of inorganic substrates, and as linkers in the formation of metal-organic frameworks (MOFs).
Role as a Precursor in Sol-Gel Derived Hybrids
The sol-gel process is a low-temperature wet-chemical technique used to fabricate solid materials, particularly metal oxides, from small molecular precursors. wikipedia.org This method involves the hydrolysis and polycondensation of precursors, typically metal alkoxides, to form a colloidal suspension (sol) that evolves into a continuous network (gel). wikipedia.orgmdpi.com
Organophosphorus compounds derived from this compound can be integrated as functional precursors in sol-gel synthesis. nih.govmdpi.com For instance, benzylphosphonic acid can be introduced into a system containing silica (B1680970) or zirconia precursors. The phosphonic acid group can participate in the hydrolysis and condensation reactions, covalently incorporating the benzyl-phosphorus moiety into the final inorganic oxide network. mdpi.com This process creates a Class II hybrid material, where the organic (benzyl) and inorganic (oxide) components are linked by strong covalent bonds. The incorporation of the benzyl group imparts organic character, such as hydrophobicity and compatibility with polymers, to the otherwise inorganic matrix.
Below is a table detailing the components and characteristics of a representative sol-gel system incorporating a this compound derivative.
| Component Role | Example Compound | Function in Hybrid System | Resulting Property |
| Inorganic Precursor | Tetraethyl orthosilicate (B98303) (TEOS) | Forms the primary inorganic silica (SiO₂) network. | Provides structural integrity, thermal stability, and hardness. |
| Organic Precursor (from this compound) | Benzylphosphonic Acid | Co-condenses with the silica network via its phosphonic acid group. | Introduces organic functionality, modifies surface polarity, and can act as a site for further reactions. |
| Solvent | Ethanol/Water | Medium for hydrolysis and condensation reactions. | Facilitates the formation of the sol and subsequent gelation. |
| Catalyst | Acid or Base (e.g., HCl, NH₃) | Controls the rates of hydrolysis and condensation. | Influences the final pore structure and morphology of the material. |
Application in Surface Functionalization
Hybrid materials can also be created by modifying the surface of an inorganic material with organic molecules. nih.gov Derivatives of this compound, particularly benzylphosphonic acid, are highly effective coupling agents for this purpose. nih.gov The phosphonic acid "head" group exhibits a strong affinity for and forms stable bonds with various metal oxide surfaces, including titania (TiO₂), zirconia (ZrO₂), alumina (B75360) (Al₂O₃), and silica (SiO₂). researchgate.net
In this application, the phosphonic acid anchors to the inorganic surface, while the benzyl "tail" group extends away, fundamentally altering the surface chemistry. researchgate.net This functionalization can be used to tune surface properties like hydrophobicity, to improve the dispersion of inorganic nanoparticles in organic polymer matrices, or to create specific binding sites on the surface. This approach is crucial in the development of nanocomposites, coatings, and materials for chromatography.
The following table summarizes research findings on the surface functionalization of various inorganic substrates using benzyl-phosphorus compounds.
| Inorganic Substrate | Benzyl-Phosphorus Agent | Method of Functionalization | Modified Surface Property | Potential Application |
| Titania (TiO₂) Nanoparticles | Benzylphosphonic Acid | Immersion in a solution of the coupling agent; reactive milling. researchgate.net | Increased hydrophobicity; improved compatibility with non-polar solvents. | Filler for polymer nanocomposites; photocatalysis. |
| Zirconia (ZrO₂) Surface | Benzylphosphonic Acid | Self-assembled monolayer (SAM) formation from solution. | Enhanced thermal and chemical stability of the organic layer. | Gate dielectrics in electronics; protective coatings. |
| Silica (SiO₂) Particles | (Aminobenzyl)phosphonic Acid | Covalent grafting in a solvent system. | Introduction of reactive amine groups for further chemical modification. | Chromatographic stationary phases; catalyst supports. |
Use as Linkers in Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of crystalline, porous polymers built from inorganic metal ions or clusters connected by organic linker molecules. youtube.comyoutube.com The choice of metal and organic linker allows for the precise tuning of the framework's structure, pore size, and chemical functionality. While carboxylate-based linkers are most common, phosphonate (B1237965) and phosphinate linkers are gaining attention for their ability to form exceptionally robust frameworks. cas.cz
Derivatives of this compound can be designed to act as organic linkers in MOF synthesis. For example, a molecule like 1,4-benzenedicarboxylic acid could be modified with phosphonic acid groups derived from a benzyl precursor. The phosphonate groups would then coordinate with metal centers (e.g., zirconium, chromium, zinc) to build the three-dimensional framework. cas.czyoutube.com The benzyl moiety within the linker would line the pores of the MOF, influencing its adsorption properties and its affinity for specific guest molecules.
A hypothetical MOF constructed with a benzyl-phosphonate linker is outlined in the table below.
| MOF Component | Example Species | Role in Framework | Key Feature |
| Metal Node | Zirconium Cluster (e.g., Zr₆O₄(OH)₄) | Inorganic secondary building unit (SBU) that connects the linkers. | High coordination number and strong bonds lead to high thermal and chemical stability. |
| Organic Linker | Benzyl-4,4'-diphosphonic Acid | Bridges multiple metal nodes to form the porous network. | The benzyl group provides specific steric and electronic properties to the pore environment. |
| Resulting Framework | Zr-Benzylphosphonate MOF | A highly ordered, crystalline material with uniform micropores. | Tunable porosity for applications in gas storage, separation, or catalysis. |
| Solvent/Template | N,N-Dimethylformamide (DMF) | Fills the pores during synthesis and is later removed to activate the MOF. | Influences crystal growth and morphology. |
Future Research Directions and Emerging Trends
Development of Sustainable and Environmentally Benign Synthetic Routes for Benzyldichlorophosphine
The chemical industry's shift towards green chemistry principles is a primary driver for innovation in the synthesis of organophosphorus compounds, including this compound. researchgate.netchemistryjournals.net Traditional methods for preparing dichlorophosphines often rely on highly reactive organometallic reagents like Grignard or organolithium compounds, which can lead to side reactions and reduced selectivity. chemistryviews.org Furthermore, some routes involve hazardous materials and generate significant waste, highlighting the need for greener alternatives. chemistryviews.org
Future research will focus on developing synthetic pathways that are not only efficient but also environmentally responsible. Key areas of exploration include:
Alternative Reagents and Catalysts: The use of organozinc reagents is a promising alternative, as they are less nucleophilic than Grignard or organolithium reagents, leading to fewer side reactions and higher yields of the desired aryldichlorophosphine. chemistryviews.org Another sustainable approach is the use of recyclable Lewis acid ionic liquids as catalysts, which can simplify product separation and reduce waste. google.com
Atom Economy and Process Efficiency: Researchers are developing scalable, one-pot syntheses that improve atom economy. chemistryviews.org For instance, routes starting from readily available aromatic hydrocarbons and phosphorus pentasulfide to form perthiophosphonic anhydrides, which are then converted to dichlorophosphines, represent a more economical and scalable approach. st-andrews.ac.uk
Avoiding Hazardous Materials: A significant goal is to move away from hazardous reagents like phosgene (B1210022) or hydrogen chloride gas. chemistryviews.orgst-andrews.ac.uk Direct functionalization of elemental white phosphorus (P4) is being explored as a foundational green chemistry strategy to bypass hazardous chlorination steps entirely. researchgate.netresearchgate.net
The following table summarizes a comparison between traditional and emerging sustainable synthetic approaches applicable to this compound.
| Feature | Traditional Synthesis (e.g., Grignard) | Emerging Sustainable Routes (e.g., Organozinc) |
| Primary Reagents | Grignard/Organolithium reagents, PCl₃ | Organozinc reagents, PCl₃ |
| Selectivity | Prone to over-alkylation, lower selectivity | Higher selectivity, less prone to side reactions |
| Atom Economy | Moderate | Improved, especially in one-pot procedures |
| Catalyst | Typically stoichiometric | Can be catalytic (e.g., ionic liquids) |
| Byproducts/Waste | Magnesium or lithium salts | Zinc salts, recyclable catalysts |
| Safety Concerns | Highly reactive/pyrophoric reagents | Milder reagents, avoidance of HCl gas |
Exploration of Novel Reactivity Patterns and Unprecedented Transformation Pathways
This compound is characterized by its reactive Phosphorus-Chlorine (P-Cl) bonds, making it a valuable intermediate for synthesizing a wide array of organophosphorus compounds. st-andrews.ac.uk While its basic reactivity is understood, future research is aimed at uncovering novel and more complex transformation pathways.
Emerging areas of investigation include:
Cascade Reactions: Researchers are exploring the potential of this compound and its derivatives to participate in cascade reactions, where a series of intramolecular transformations occur in a single step. This approach allows for the rapid construction of complex molecular architectures from simple starting materials. researchgate.net
Phosphorus-Directed Reactions: The phosphorus atom can act as a directing group to control the functionalization of the benzyl (B1604629) moiety. This strategy can be harnessed to develop new methods for creating multifunctional phosphine (B1218219) ligands. souleresearchgroup.org
Reactions with Novel Nucleophiles: Investigating the reactions of this compound with a broader range of nucleophiles, such as amino acids or complex natural products, could lead to the discovery of new reaction mechanisms and the synthesis of compounds with unique biological or material properties. researchgate.net
Design of Next-Generation this compound-Derived Catalysts with Enhanced Performance
Phosphines derived from this compound are crucial as ligands in homogeneous catalysis. prochemonline.comwikipedia.org The future in this domain lies in the rational design of "next-generation" catalysts with superior activity, selectivity, and stability. This compound serves as an ideal scaffold for creating diverse and tunable phosphine ligands.
Key trends in this area include:
P-Chiral Ligands: The synthesis of P-chiral phosphine ligands, where the phosphorus atom itself is a stereogenic center, is a major focus. These ligands can induce high levels of enantioselectivity in asymmetric catalysis, which is critical for the pharmaceutical and fine chemical industries. nih.gov
Bulky and Electron-Rich Ligands: Following the success of ligand families like the Buchwald biarylphosphines, there is a continued trend toward developing ligands with increased steric bulk and electron-donating properties. rsc.orgsigmaaldrich.com These features often enhance catalytic activity in challenging cross-coupling reactions. This compound can be modified to incorporate these bulky and electron-rich substituents.
Ligand Libraries for High-Throughput Screening: The development of methods to rapidly synthesize libraries of diverse phosphine ligands from a common precursor like this compound is crucial. These libraries can then be used in high-throughput screening to quickly identify the optimal catalyst for a specific chemical transformation. souleresearchgroup.org
| Catalyst Generation | Key Feature | Potential Application |
| First Generation | Simple phosphines (e.g., Triphenylphosphine) | General catalysis (e.g., Wittig, Staudinger) |
| Second Generation | Bulky, electron-rich phosphines (e.g., Buchwald-type) | High-efficiency cross-coupling reactions |
| Next Generation | P-Chiral, multifunctional, rationally designed ligands | Asymmetric synthesis, tandem catalysis |
Advanced Computational Methodologies for Predictive Design and Discovery
Computational chemistry has become an indispensable tool for accelerating research and development. In the context of this compound, advanced computational methods are being employed to predict properties, understand reaction mechanisms, and guide the design of new molecules.
Future research will increasingly rely on:
Density Functional Theory (DFT): DFT calculations are used to study molecular geometries, electronic structures, and reaction pathways. imist.mamdpi.com This allows researchers to understand the regioselectivity of reactions involving this compound and to predict the stability of potential products and intermediates.
Machine Learning (ML) and AI: Machine learning models are being trained on large datasets of chemical reactions to predict outcomes and identify optimal reaction conditions or ligand structures. rsc.orgchemrxiv.org For instance, a model could be developed to predict the catalytic performance of a this compound-derived ligand based on its structural features, saving significant experimental time and resources. rsc.orgucla.edu
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of molecules over time. This is particularly useful for studying the interaction of this compound-derived molecules with biological targets or their behavior within nanoscale systems. rsc.orgeco-vector.com
Integration of this compound Chemistry with Supramolecular and Nanoscale Systems
The unique electronic and steric properties of organophosphorus compounds make them attractive for applications in materials science, particularly in supramolecular chemistry and nanotechnology.
Emerging trends in this interdisciplinary area include:
Functional Nanomaterials: this compound can be used to synthesize phosphine ligands that are then anchored to the surface of nanomaterials like gold nanoparticles or carbon nanotubes. rsc.org These functionalized nanomaterials can be used as highly sensitive sensors for detecting pollutants or as novel catalysts with enhanced reactivity and recyclability. tandfonline.comrsc.org
Supramolecular Assemblies: Phosphine derivatives can participate in host-guest chemistry, for example, by being incorporated into larger macrocyclic structures or by interacting with systems like cyclodextrins. nih.gov Such supramolecular assemblies have potential applications in drug delivery, where the phosphine moiety could act as a trigger for release or as a targeting ligand.
Phosphorene-Based Systems: Phosphorene, a 2D material analogous to graphene, is gaining significant attention. Computational studies have explored the use of phosphorene nanosheets as carriers for drug delivery. rsc.org this compound could serve as a starting material for creating functionalized phosphorene derivatives with tailored properties for specific applications.
Q & A
Q. What are the key physicochemical properties of Benzyldichlorophosphine, and how do they influence its handling in laboratory settings?
this compound (CAS 644-97-3) is a moisture-sensitive organophosphorus compound with a molecular formula of C₆H₅PCl₂. Key properties include:
- Reactivity : Reacts violently with water, alcohols, and bases, necessitating anhydrous handling conditions .
- Hygroscopicity : Requires storage under inert gas (e.g., nitrogen/argon) in sealed containers to prevent hydrolysis .
- Volatility : Moderate vapor pressure necessitates use in fume hoods to avoid inhalation risks. Handling precautions include using dry syringes for transfer, glove boxes for air-sensitive reactions, and personal protective equipment (PPE) such as nitrile gloves and safety goggles .
Q. What synthetic routes are commonly employed for this compound, and how is purity assessed?
this compound is typically synthesized via:
- Phosphorus trichloride (PCl₃) reaction : Reaction with benzyl Grignard reagents (C₆H₅CH₂MgX) under inert conditions .
- Purification : Distillation under reduced pressure to isolate the product. Purity is assessed using ¹H/³¹P NMR spectroscopy (to confirm absence of hydrolyzed byproducts) and gas chromatography-mass spectrometry (GC-MS) for volatile impurities .
Advanced Research Questions
Q. How can researchers design experiments to investigate the coordination chemistry of this compound with transition metals?
- Experimental Design :
- Ligand Screening : Test reactivity with metals (e.g., Ru, Pd) in varying oxidation states under controlled stoichiometry.
- Solvent Selection : Use anhydrous solvents (e.g., THF, toluene) to prevent ligand hydrolysis.
- Structural Characterization : Employ X-ray crystallography (as in ruthenium complexes ) and FT-IR spectroscopy to confirm metal-ligand binding modes.
- Data Interpretation : Compare spectroscopic shifts (e.g., ³¹P NMR downfield shifts upon metal coordination) with computational models (DFT calculations) .
Q. What strategies resolve contradictions in spectroscopic data when characterizing this compound derivatives?
- Cross-Validation : Use complementary techniques (e.g., X-ray crystallography for definitive structure vs. NMR for dynamic behavior) .
- Isolation of Intermediates : Trap reactive intermediates at low temperatures (-78°C) to study stepwise reaction mechanisms .
- Collaborative Analysis : Engage crystallography and spectroscopy experts to reconcile discrepancies (e.g., unexpected ³¹P NMR splitting due to diastereomerism) .
Q. How should a systematic literature review identify gaps in this compound’s applications in organometallic synthesis?
- Search Strategy : Use databases (SciFinder, Reaxys) with keywords: This compound, organometallic catalysis, ligand design.
- Bias Assessment : Apply GRADE methodology to evaluate study quality, focusing on reproducibility of synthetic yields and mechanistic evidence .
- Gap Identification : Note understudied areas (e.g., asymmetric catalysis or photoredox applications) and propose hypotheses for unexplored metal-ligand systems .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
